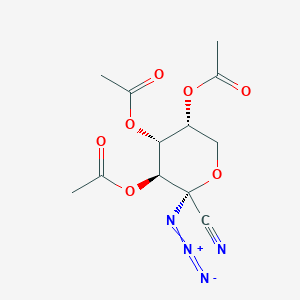

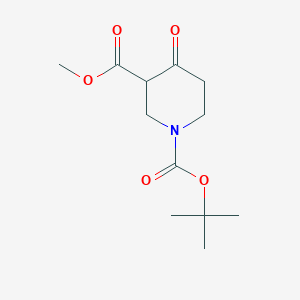

2,3,4-Tri-O-acetyl-1-azido-1-deoxy-b-D-arabinopyranosyl cyanide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,3,4-Tri-O-acetyl-1-azido-1-deoxy-b-D-arabinopyranosyl cyanide is a highly significant compound extensively utilized within the biomedical industry. It assumes a pivotal function in the amalgamation of antiviral and antitumor medications .

Synthesis Analysis

The title compound serves as a viable synthetic precursor and a building block for the synthesis of reversible beta-glucosidase inhibitors utilizing target-accelerated in situ click methodologies . It has been already employed as a highly valuable intermediate towards synthesis of heparin-like GAGs, and is also a core intermediate relevant to the wider synthesis of other GlcN-containing targets .Molecular Structure Analysis

The structure of the title compound, C13H17N3O9, has been determined as part of the continuing investigation into the development of modified sugar amino acid (SAA) scaffolds for dynamic combinatorial libraries of cyclic oligomers . The overall structure is stabilized by a number of C-H…O interactions .Chemical Reactions Analysis

Glycosyl azides have been the subject of interest in the literature as precursors to 1,2,3-triazole glycosides displaying potential antimicrobial and anticancer properties . The azide functionality was incorporated at C1 using a phase-transfer displacement of the -glucosyl bromide tetraacetate, followed by conventional methoxide deprotection of the acetate protecting groups .Physical And Chemical Properties Analysis

The solid-state structure of methyl 2,3,4-tri-O-acetyl-1-azido-1-deoxy-β-D-glucopyranuronate at 100 K was studied using x-ray diffraction method . The empirical formula is C15H18N4O9 and the molecular weight is 398.32 .科学的研究の応用

Proteomics Research

This compound is a specialty product used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the analysis of protein structure, interactions, and modifications.

Biomedical Industry

The compound is extensively utilized within the biomedical industry . It could be used in the development of new drugs or therapeutic methods.

Antiviral Medications

This compound plays a pivotal function in the synthesis of antiviral medications . It could be used to develop new antiviral drugs or improve the efficacy of existing ones.

Antitumor Medications

Similarly, this compound is also used in the synthesis of antitumor medications . It could be used in cancer research to develop new cancer drugs or therapeutic methods.

Cancer Cell Proliferation

This compound has the exceptional capacity to impede the proliferation of specific cancer cells . This makes it valuable in cancer research, particularly in studying the mechanisms of cancer cell growth and proliferation.

Therapeutic Capabilities

This compound exhibits auspicious therapeutic capabilities against an array of afflictions, including viral infections and distinct cancer manifestations . It could be used in the development of new therapeutic methods for these diseases.

作用機序

The title compound serves as a viable synthetic precursor and a building block for the synthesis of reversible beta-glucosidase inhibitors utilizing target-accelerated in situ click methodologies . Its remarkable efficacy in combating herpes simplex virus type 1 and human immunodeficiency virus type 1 is evident by its ability to impede viral replication .

Safety and Hazards

将来の方向性

The title compound was selected due to its high stability and the scale-up potential of the synthesis . For some years, the method of choice for the amine to azide conversion was the use of freshly prepared triflic azide, but more recently the use of imidazole sulfonyl azide salts has been demonstrated as an effective and scalable alternative .

特性

IUPAC Name |

[(3R,4R,5S,6S)-4,5-diacetyloxy-6-azido-6-cyanooxan-3-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O7/c1-6(17)21-9-4-20-12(5-13,15-16-14)11(23-8(3)19)10(9)22-7(2)18/h9-11H,4H2,1-3H3/t9-,10-,11+,12+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNQOBHCPCLXJGP-WYUUTHIRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)(C#N)N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1CO[C@]([C@H]([C@@H]1OC(=O)C)OC(=O)C)(C#N)N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50451063 |

Source

|

| Record name | 2,3,4-Tri-O-acetyl-1-azido-1-deoxy-b-D-arabinopyranosyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50451063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4-Tri-O-acetyl-1-azido-1-deoxy-b-D-arabinopyranosyl cyanide | |

CAS RN |

168567-91-7 |

Source

|

| Record name | 2,3,4-Tri-O-acetyl-1-azido-1-deoxy-b-D-arabinopyranosyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50451063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Hydroxy-2-[(2-nitrobenzoyl)amino]acetic acid](/img/structure/B69741.png)

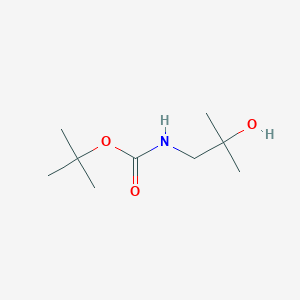

![Tert-butyl N-[2-[(2R)-2,5-dihydrofuran-2-yl]ethyl]carbamate](/img/structure/B69745.png)